1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
Description
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole-derived compound characterized by a 3-methyl-substituted pyrazole core. The nitrogen at position 1 is ethyl-substituted, while the exocyclic amine at position 5 is functionalized with a 2-methoxybenzyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
The synthesis of such compounds typically involves regioselective alkylation or condensation reactions. For example, highlights the regioselective formation of endo-substituted pyrazoles (76–84% yield) via reactions between 3-methyl-1H-pyrazol-5-amine and sulfonyl chlorides, suggesting analogous pathways for the target compound .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-14(9-11(2)16-17)15-10-12-7-5-6-8-13(12)18-3/h5-9,15H,4,10H2,1-3H3 |
InChI Key |
YSWFWELXFZVOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Formation
The Knorr pyrazole synthesis remains a cornerstone for constructing 1,3,5-trisubstituted pyrazoles. Ethyl acetoacetate, a β-keto ester, reacts with ethyl hydrazine under acidic conditions (e.g., acetic acid) to yield 1-ethyl-3-methyl-1H-pyrazol-5-ol. This reaction exploits the electrophilic character of the β-keto carbonyl, which undergoes nucleophilic attack by hydrazine’s terminal nitrogen (Figure 1A).
Key Parameters
Hydroxyl-to-Amine Conversion
The hydroxyl group at position 5 is converted to an amine via a Mitsunobu reaction. Using triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide, the hydroxyl oxygen is displaced, forming a phthalimide-protected amine. Subsequent deprotection with hydrazine monohydrate liberates 1-ethyl-3-methyl-1H-pyrazol-5-amine (Figure 1B).
Optimization Insights
Domino [3 + 2 + 1] Cyclization for Direct Amine Installation
Arylglyoxal-Based Annulation
Inspired by domino reactions of arylglyoxals, methylglyoxal (1.2 equiv) and N-(2-methoxybenzyl)hydrazine carboxamide (1 equiv) undergo a [3 + 2 + 1] cyclization in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) as a catalyst. This one-pot method installs the pyrazole core while directly incorporating the 2-methoxybenzylamine moiety (Figure 2).
Advantages
Mechanistic Considerations
The reaction proceeds through:
-
Hydrazine-carboxamide activation by p-TsOH.
-
Nucleophilic attack on methylglyoxal, forming a hemiaminal intermediate.
Post-Functionalization via N-Alkylation
Primary Amine Alkylation
1-Ethyl-3-methyl-1H-pyrazol-5-amine (synthesized via Method 1) reacts with 2-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). The reaction exploits the nucleophilicity of the primary amine, forming the secondary amine via SN2 displacement (Figure 3).
Critical Factors
-
Base : Inorganic bases (e.g., K₂CO₃) minimize side reactions.
-
Yield : ~80–90% (extrapolated from piperazine alkylation data).
Comparative Analysis of Synthetic Routes
Industrial Considerations and Scalability
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Biological Activities
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth through mechanisms involving enzyme inhibition and receptor modulation. Specific studies have shown its effectiveness against several cancer cell lines, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with specific biological targets involved in inflammation pathways. This aspect is crucial for developing treatments for inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of this compound against various cancer cell lines, including SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages (PGIs), suggesting that the compound effectively induces cytotoxicity in these cells.
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
Case Study 2: Mechanistic Studies
Mechanistic studies have revealed that this compound interacts with specific enzymes involved in cancer metabolism, leading to altered metabolic pathways that inhibit tumor growth. Further pharmacological studies are needed to elucidate the precise mechanisms of action.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors involved in signal transduction, affecting cellular responses and functions.
Comparison with Similar Compounds
Positional Isomerism of Methoxy Substitution
- 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (31) (): This isomer features a 4-methoxybenzyl group, altering electronic distribution compared to the 2-methoxy derivative. NMR data (δ 150.26 ppm for C=O) suggest distinct electronic environments .
Halogen-Substituted Analogues
- 1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine ():
The electron-withdrawing fluorine atom at the meta position decreases electron density on the benzyl group, which may enhance metabolic stability. Molecular weight (205.23 g/mol) and Smiles string (Cc1cc(N)n(Cc2cccc(c2)F)n1) reflect compact hydrophobicity . - 4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine ():
A para-fluorophenyl substituent further modulates electronic properties, with a CAS number (1119390-95-2) indicating distinct regulatory status .
Variation in N-Substituents
- N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ():
The pyridinyl group introduces hydrogen-bonding capacity, with ESIMS m/z 203 ([M+H]+) indicating a lighter molecular weight than the target compound. Such differences influence solubility and bioavailability . - 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine ():
A branched alkyl chain (5-methylhexan-2-yl) increases lipophilicity, contrasting with the aromatic 2-methoxybenzyl group in the target compound .
Key Research Findings
- Regioselectivity : Endo-substitution dominates in pyrazole alkylation reactions due to steric and electronic factors, as seen in .
- Multitarget Potential: Pyrazole-1,4-DHP hybrids () demonstrate antioxidant, anti-inflammatory, and kinase inhibitory activities, suggesting the target compound could be optimized for similar multitarget applications .
- Structural Diversity : Substituents like trifluoromethyl () or bicycloheptanyl () groups expand the chemical space for pyrazole-based drug design .
Biological Activity
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
The compound has the molecular formula and a molecular weight of approximately 245.32 g/mol. Its structure consists of a pyrazole ring substituted with an ethyl group, a methoxybenzyl group, and a methyl group, which contribute to its unique pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : The compound has shown potential as an antitumor agent, particularly against various cancer cell lines. Studies suggest it may inhibit key signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways such as NF-kB. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .
The biological effects of this compound are thought to arise from its interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation, such as cyclooxygenases or lipoxygenases .
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing cellular responses to external stimuli. This modulation may alter receptor conformations, impacting downstream signaling pathways .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Efficacy : A study evaluated the effectiveness of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications can enhance antitumor activity .
- Anti-inflammatory Mechanisms : Research on related compounds demonstrated their ability to inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents. This aligns with findings for this compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine | C14H19N3O | Antitumor and anti-inflammatory |
| 3-Methyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amines | C15H21N3O | Antimicrobial and anti-inflammatory |
| 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amines | C15H21N3O | Antitumor and enzyme inhibition |
This table highlights how variations in substituents influence the biological activities of pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield improvement?
- Methodology : Multi-step synthesis typically involves condensation of hydrazine derivatives with ketones or aldehydes under reflux conditions. For example, hydrazine hydrate and substituted propenones are condensed in the presence of acetic/propionic acid to form pyrazoline intermediates, followed by alkylation or benzylation . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature control (reflux at 80–100°C), and catalyst selection (e.g., piperidine for cyclization) . Yield improvements (>70%) are achievable via microwave-assisted synthesis, reducing reaction times by 50% compared to conventional methods .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry (e.g., methoxybenzyl vs. ethyl groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm for the amine group) .
- X-ray Diffraction : Resolves crystallographic ambiguity, especially for tautomeric forms or stereoisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks within 3 ppm error) .
Q. How do substitution patterns on the pyrazole ring influence the compound’s physicochemical properties?
- Methodology : Substituents like the 2-methoxybenzyl group enhance lipophilicity (logP > 2.5), while the ethyl group at N1 reduces steric hindrance for receptor binding. Computational tools (e.g., DFT calculations) predict solubility changes: replacing the methoxy group with fluorine increases aqueous solubility by 30% due to reduced π-π stacking . Experimental validation via HPLC logD measurements is recommended .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the biological activity of this compound prior to in vitro testing?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target receptors (e.g., serotonin receptors). Prioritize docking poses with RMSD < 2.0 Å from crystallographic references .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) identifies charge distribution and reactive sites for electrophilic substitution .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and H-bond donors to predict IC values .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodology : Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. CHO) and passage numbers.
- Validate in vivo results with pharmacokinetic profiling (e.g., plasma protein binding assays) .
- Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .
Q. What methodologies are employed to optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodology :
- Salt Formation : Hydrochloride salts improve aqueous solubility by 10-fold .
- Prodrug Design : Esterification of the amine group enhances intestinal absorption (e.g., logP reduction from 3.0 to 1.8) .
- Nanoparticle Encapsulation : Use PEGylated liposomes to increase plasma half-life by 4× .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodology :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity by 90% .
- Catalyst Recycling : Immobilize piperidine on silica gel for 5 reaction cycles without loss of activity .
- Energy Efficiency : Microwave reactors reduce energy consumption by 60% compared to oil-bath heating .
Q. What are the best practices for validating the reproducibility of spectral data across different laboratories?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
